molecular formula C23H18Cl2N2O2 B10926782 4-chloro-1-(2-chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

4-chloro-1-(2-chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B10926782
M. Wt: 425.3 g/mol
InChI Key: STAGOKGPLPLVCL-UHFFFAOYSA-N
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Description

2-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl groups and a methoxyphenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of chlorinated phenyl groups and the methoxyphenyl group. Common reagents used in these reactions include chlorobenzene, methoxybenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dechlorinated or demethylated products.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER stands out due to its specific combination of chlorinated and methoxyphenyl groups attached to a pyrazole ring, which imparts unique chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of 2-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

4-chloro-1-(2-chlorophenyl)-3,5-bis(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H18Cl2N2O2/c1-28-19-13-7-3-9-15(19)22-21(25)23(16-10-4-8-14-20(16)29-2)27(26-22)18-12-6-5-11-17(18)24/h3-14H,1-2H3

InChI Key

STAGOKGPLPLVCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=NN2C3=CC=CC=C3Cl)C4=CC=CC=C4OC)Cl

Origin of Product

United States

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